molecular formula C8H9ClO2 B157507 2-(4-Chlorophenoxy)ethanol CAS No. 1892-43-9

2-(4-Chlorophenoxy)ethanol

Cat. No. B157507
CAS RN: 1892-43-9
M. Wt: 172.61 g/mol
InChI Key: GEGSSUSEWOHAFE-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenoxy)ethanol” is an aromatic ether . It is also known as Chlorophetanol and is recognized for its antifungal activities . The molecular formula of this compound is C8H9ClO2 .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenoxy)ethanol” consists of an ethanol molecule where one of the hydrogen atoms in the -OH group is replaced by a 4-chlorophenoxy group . The IUPAC Standard InChI of the compound is InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenoxy)ethanol” has a molecular weight of 172.61 g/mol . The compound is an aromatic ether . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Catalytic Activity Enhancement for Detection Purposes : Iron (II) phthalocyanine (Fe(II)Pc) catalyzed chromogenic reactions are enhanced by ethanol, as demonstrated in a system for detecting 2,4-dichlorophenol. This enhancement is due to the partial dissolution of Fe(II)Pc nanocubes, confirmed by SEM analysis (Tong et al., 2014).

  • Synthesis and Characterization : The chemical synthesis of 2-(4-Chlorophenyl)ethanol from 2-(4-chlorophenyl)acetic acid through esterification and reduction, with a yield over 95%, demonstrates its potential for large-scale production (Lirong, 2007).

  • Biocatalytic Applications : The biocatalytic reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol using Alternaria alternata isolate has been studied, showing potential for pharmaceutical applications, especially in the synthesis of asthma medication (Kurbanoğlu et al., 2009).

  • Environmental Applications : Studies on the catalytic dechlorination and detoxification of 1-(2-chlorophenyl) ethanol by Pd/Fe bimetal show its effectiveness in reducing environmental toxicity. This process transforms the toxic compound into a less harmful one, indicating its utility in wastewater treatment (Zhou et al., 2010).

  • Extraction and Detection Techniques : The extraction of chlorophenoxy acids from soil using ethanol highlights the role of 2-(4-Chlorophenoxy)ethanol in environmental analysis, particularly in the detection and measurement of pesticides in soils (Morozova et al., 2008).

  • Pharmaceutical Intermediate Synthesis : The synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, a key pharmaceutical intermediate, using permeabilized whole cells of Candida ontarioensis, demonstrates its significance in the pharmaceutical industry, particularly in the synthesis of β-adrenoceptor receptor agonists (Ni et al., 2012).

Safety And Hazards

“2-(4-Chlorophenoxy)ethanol” is considered hazardous. It is harmful in contact with skin and causes skin irritation. It also causes serious eye damage and may cause respiratory irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection, washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-chlorophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGSSUSEWOHAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

38797-58-9
Record name Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1062047
Record name Ethanol, 2-(4-chlorophenoxy)-
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Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)ethanol

CAS RN

1892-43-9
Record name 2-(4-Chlorophenoxy)ethanol
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Record name 2-(4-Chlorophenoxy)ethanol
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Record name Chlorophetanol
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Record name 2-(4-Chlorophenoxy)ethanol
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Record name Ethanol, 2-(4-chlorophenoxy)-
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Record name Ethanol, 2-(4-chlorophenoxy)-
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Record name 2-(4-chlorophenoxy)ethanol
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Record name 2-(4-CHLOROPHENOXY)ETHANOL
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Synthesis routes and methods I

Procedure details

To a flask under a nitrogen atmosphere was added 6.1 g. of lithium aluminum hydride in 60 ml. of dry THF at -4° C. The resulting slurry was stirred and 20.0 g. (0.102 mole) of 4-chlorophenoxyacetic acid in 100 ml. of dry THF was added dropwise. The reaction was stirred overnight and was quenched by cautiously adding saturated aqueous sodium sulfate solution followed by ethyl acetate. The solid was removed by filtration and the aqueous phase was extracted twice with 50 ml. portions of ethyl acetate. The combined ethyl acetate solutions were washed with aqueous saturated sodium chloride solution (brine) and then dried using magnesium sulfate. Removal of the solvent resulted in 17.6 g. (94% yield) of 2-(4-chlorophenoxy)ethanol being isolated as a yellow oil.
Quantity
0 (± 1) mol
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0.102 mol
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Synthesis routes and methods II

Procedure details

A stirred mixture of dry THF (20 ml) and 1.0 M lithiumaluminiumhydride (9.0 ml, 9.0 mmol) was placed under an atmosphere of nitrogen. A solution of 4-chlorophenoxyacetic acid (1.9 g, 10 mmol) in dry THF (10 ml) is slowly added dropwise. When addition was complete the reaction mixture was stirred for 30 min and then heated at reflux temperature for 10 min. The cooled reaction mixture was quenched with small amounts of water and 4 N NaOH and ethyl acetate was added. The mixture was dried (MgSO4) and then concentrated. The residue was re-evaporated with DCM to give crude 2-(4-chlorophenoxy)ethanol as an oil.
Quantity
1.9 g
Type
reactant
Reaction Step One
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10 mL
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9 mL
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20 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-chlorophenol (5.61 g, 43.65 mmol), 2-bromoethanol (6.0 g, 48.0 mmol), sodium hydroxide (2.62 g, 65.47 mmol), and water (18 mL) was added to a 50 mL RBF with a magnetic stirring bar. The flask was fitted with a condenser, and warmed in an oil bath at 80° C. The solution was heated for 19 hours. Progress of the reaction was monitored by analytical HPLC with UV detection. The reaction mixture was partitioned using ethyl acetate (100 mL) and water (50 mL). The aqueous layer was extracted once more with ethyl acetate (40 mL). The combined organic layer was washed with 1N NaOH (6×40 mL) and saturated aqueous NaCl (40 mL), dried (Na2SO4), filtered, and concentrated. The crude mixture was purified by silica gel column chromatography using 30-100% ethyl acetate in hexanes to afford the title compound as a clear oil (5.67 g, 75% yield).
Quantity
5.61 g
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6 g
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2.62 g
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18 mL
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Yield
75%

Synthesis routes and methods IV

Procedure details

A mixture of 4-chlorophenol (28.3 g, 0.22 mol), ethylene carbonate (19.4 g, 0.22 mol) and tetraethylammonium iodide (10 g, 3.6 mmol) was heated at 160° C. for 3 hours and then cooled to room temperature. Chloroform (500 ml) was added and the resultant solution was washed with water and then dried over anhydrous sodium sulphate. Evaporation of the solvent gave 2-(4-chlorophenoxy)ethanol (40.0 g) which was dissolved in ether (400 ml) containing triethylamine (20 g, 0.2 mol). A solution of 4-chlorophenylsulphonyl chloride (42.0 g, 0.2 mol) in ether (150 ml) was added dropwise and the resultant mixture was refluxed for 40 hours and then cooled. The precipitate was filtered off and washed well with dichloromethane. The combined filtrate and washings were dried over anhydrous sodium sulphate. After removal of the solvent by evaporation, the residue was recrystallised from ethyl acetate to give 2-(4-chlorophenoxy)-1-(4-chlorophenylsulphonyl)ethane as a white solid (34.6 g, m.pt. 108° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
19.4 g
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reactant
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Quantity
10 g
Type
catalyst
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Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Chlorophenoxy)ethanol
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Reactant of Route 6
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Citations

For This Compound
26
Citations
MS Novikov, AA Ozerov, YA Orlova… - Chemistry of Heterocyclic …, 2005 - Springer
The synthesis of novel 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives with different substituents in positions and 6 of the pyrimidine ring has been carried out. It has been shown that …
Number of citations: 11 link.springer.com
SK Nag, P Dureja - Journal of Agricultural and Food Chemistry, 1997 - ACS Publications
To examine the photostability of the fungicide triadimefon [1-(4-chlorophenoxy)-3,3-dimethyl-1H-(1,2,4-triazol-1-yl)butan-2-one] in the field, model experiments with organic solvents …
Number of citations: 54 pubs.acs.org
Y TSUDA, K KAWAI, S NAKAJIMA - Chemical and pharmaceutical …, 1985 - jstage.jst.go.jp
Microbial Reduction and Resolution of Herbicidal 2-Alkyl Page 1 No. 5 1955 [Chem. Pharm. Bull.:| 33( 5 )l955~—~1960(l985) Microbial Reduction and Resolution of Herbicidal 2-Alkyl2-…
Number of citations: 13 www.jstage.jst.go.jp
RL Weintraub, JW Brown, JC Nickerson… - Botanical …, 1952 - journals.uchicago.edu
1. Excision of the terminal bud of the seedling of Phaseolus vulgaris var. Black Valentine results in the formation of an abscission layer in the subjacent internode. A similar result can be …
Number of citations: 49 www.journals.uchicago.edu
FS Abatematteo, PD Mosier, M Niso, L Brunetti… - European Journal of …, 2022 - Elsevier
The sigma-1 (σ 1 ) receptor plays a significant role in many normal physiological functions and pathological disease states, and as such represents an attractive therapeutic target for …
Number of citations: 2 www.sciencedirect.com
B Strydom, JJ Bergh, JP Petzer - European journal of medicinal chemistry, 2011 - Elsevier
Recently it was reported that a series of 8-benzyloxycaffeine analogues are potent reversible inhibitors of human monoamine oxidase (MAO) A and B. In an attempt to discover …
Number of citations: 41 www.sciencedirect.com
BV Travis, FA Morton, HA Jones… - Journal of Economic …, 1949 - academic.oup.com
3 The writers acknowledge the suggestions of EF Knipling, then in charge of the Orlando laboratory, and the assistance of various members of the laboratory. Special acknowledgments …
Number of citations: 42 academic.oup.com
RB Sonawane, SR Sonawane, NK Rasal… - SynOpen, 2019 - thieme-connect.com
A simple and efficient protocol for base-mediated selective synthesis of 2-(arylamino)ethanols from primary aromatic amines and 2-aryloxyethanols from phenols, promoted by K 2 CO 3 …
Number of citations: 3 www.thieme-connect.com
J Devillers, V Sartor, H Devillers - SAR and QSAR in …, 2022 - Taylor & Francis
Spraying repellents on clothing limits toxicity and allergy problems that can occur when the repellents are directly applied to skin. This also allows the use of higher doses to ensure …
Number of citations: 2 www.tandfonline.com
GR Leader - Analytical Chemistry, 1973 - ACS Publications
CONCLUSION The precision of measuring the number of repeat units, n, has been demonstrated to be dependent upon the preci-sion in measuring the PMR areas and upon the choice …
Number of citations: 20 pubs.acs.org

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